4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid, also referred to as hydroxyethyl photolinker, is an organic compound with the chemical formula C13H17NO7. Its CAS registry number is 175281-76-2. Information on its physical and chemical properties, such as melting point, boiling point, solubility, and spectral data, can be found in databases like PubChem [].
This compound falls under the class of photolinkers. Photolinkers are bifunctional molecules containing a chemically reactive group on each end and a light-sensitive moiety in the center. The reactive groups allow the linker to bind to biomolecules like antibodies or proteins, while the light-sensitive moiety facilitates crosslinking upon exposure to light. This crosslinking creates permanent linkages between the biomolecules, which is useful in various scientific research applications.
Here are some specific research applications of photolinkers:
4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid, commonly referred to as a hydroxyethyl photolinker, is a chemical compound with the molecular formula C₁₃H₁₇N₀₇ and a molecular weight of 299.28 g/mol. It features a unique structure that includes a butanoic acid moiety linked to a 2-methoxy-5-nitrophenoxy group, which is further substituted with a hydroxyethyl group. This compound is characterized by its photolabile properties, allowing it to undergo cleavage upon exposure to light, which makes it valuable in various chemical applications, particularly in bioconjugation and material science .
These reactions enable the compound to be utilized in creating complex molecular architectures and materials.
4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid has shown potential biological activity, particularly in cancer research. It has been reported to inhibit the growth of certain cancer cell lines, suggesting its utility as an anticancer agent. The mechanism of action is likely linked to its ability to form reactive intermediates upon photolysis, which can interact with cellular components leading to cytotoxic effects .
The synthesis of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid typically involves several steps:
The primary applications of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid include:
These applications leverage its unique properties for advanced material design and biomedical research .
Interaction studies have indicated that 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid interacts with various biological targets. Its ability to form covalent bonds allows it to bind selectively to amino acids in proteins, facilitating targeted drug delivery and bioconjugation strategies. Studies have shown that its photolabile nature enables precise spatial control over these interactions, making it a valuable tool in both basic research and therapeutic applications .
Several compounds share structural similarities with 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
2-Methoxy-5-nitrophenol | C₈H₉N₁O₃ | Basic structure without the butanoic acid moiety; serves as a precursor. |
Butyric Acid | C₄H₈O₂ | Simple fatty acid; lacks functionalization for photolability. |
Hydroxyethyl Methacrylate | C₆H₁₂O₃ | Used in polymers; lacks nitro and methoxy groups but shares hydroxyethyl functionality. |
These compounds illustrate varying degrees of similarity but highlight the unique photolabile properties and functional versatility of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid, making it particularly suitable for advanced applications in chemical biology and materials science .
Irritant